molecular formula C11H11F3O B1380199 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol CAS No. 1563469-14-6

2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol

Cat. No. B1380199
CAS RN: 1563469-14-6
M. Wt: 216.2 g/mol
InChI Key: WDKCPMFDIJLHBF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol” are not explicitly mentioned in the available sources .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group is a common feature in many FDA-approved drugs . It’s known to enhance the pharmacological properties of drug molecules . Therefore, “2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol” could potentially be used in the development of new pharmaceuticals.

Synthesis of Other Compounds

This compound could be used as a building block in the synthesis of other complex organic compounds . For example, it could be used in cyclocondensation reactions .

Suzuki Coupling Reactions

Trifluoromethylphenyl compounds are often used in Suzuki coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This suggests that “2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol” could be used in similar reactions.

Antagonist of Corticotropin-Releasing Hormone

There’s potential for this compound to be used in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone . This could have implications in the treatment of stress-related disorders.

Evaluation of Depressive-Like Behavior in Rodents

Compounds with similar structures have been used in tests for evaluating depressive-like behavior in rodents . This suggests that “2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol” could potentially be used in similar research contexts.

Commercial Availability

This compound is commercially available and can be purchased from chemical suppliers . This makes it readily accessible for research and industrial applications.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol” is not available in the sources .

properties

IUPAC Name

2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKCPMFDIJLHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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